Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate
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Overview
Description
Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate is an organic compound with a complex molecular structure It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-amino-1,2-dihydroxybenzene with dimethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base like sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants into the desired product.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups into amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, and quinone derivatives.
Scientific Research Applications
Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-[(4-methyl-1,2-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(2-bromo-1,4-phenylene)bis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[(4-amino-1,2-phenylene)bis(oxy)]diacetate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from its similar counterparts.
Properties
CAS No. |
169180-87-4 |
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Molecular Formula |
C12H15NO6 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 2-[4-amino-2-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C12H15NO6/c1-16-11(14)6-18-9-4-3-8(13)5-10(9)19-7-12(15)17-2/h3-5H,6-7,13H2,1-2H3 |
InChI Key |
FYDKFAQTEHBMNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)N)OCC(=O)OC |
Origin of Product |
United States |
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